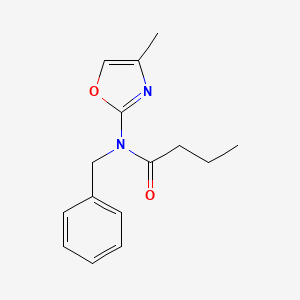

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Description

N-Benzyl-N-(4-methyloxazol-2-yl)butyramide is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Properties

CAS No. |

57068-06-1 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |

InChI |

InChI=1S/C15H18N2O2/c1-3-7-14(18)17(15-16-12(2)11-19-15)10-13-8-5-4-6-9-13/h4-6,8-9,11H,3,7,10H2,1-2H3 |

InChI Key |

ACFAUWMDCOCTAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=NC(=CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of benzylamine with 4-methyloxazole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-methyloxazol-2-yl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-(4-methyloxazol-2-yl)butyramide has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with various biological activities.

Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical assays.

Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.

Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The oxazole ring and benzyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide

- N-Benzyl-N-(4-methyloxazol-2-yl)acetamide

- N-Benzyl-N-(4-methyloxazol-2-yl)propionamide

Uniqueness

N-Benzyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structural features, such as the butyramide moiety and the 4-methyloxazole ring . These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds . The presence of the benzyl group further enhances its binding affinity to molecular targets, making it a valuable compound in various research applications .

Biological Activity

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a 4-methyl-1,3-oxazole moiety linked to a butanamide chain. This structural configuration suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to benzoxazole derivatives. For instance, derivatives with similar structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that certain compounds effectively reduced mRNA expression levels for these cytokines in human liver hepatocytes treated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

Table 1: Inhibitory Effects on Cytokine Expression

| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| 5f | 70 | 65 | 60 |

| 4d | 75 | 70 | 65 |

Antitumor Activity

Compounds structurally related to this compound have also been evaluated for antitumor activity. For instance, a series of benzyl-substituted quinazolinones exhibited broad-spectrum antitumor activity with mean GI50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). This suggests that similar derivatives may possess comparable anticancer properties .

Table 2: Antitumor Activity Comparison

| Compound | Mean GI50 (µM) | Comparison to 5-FU (µM) |

|---|---|---|

| Benzyl-substituted quinazolinone | 10.47 | 22.60 |

| N-Benzyl-N-(4-methyl...) | TBD | TBD |

The biological activities of this compound are likely mediated through several pathways:

- Cytokine Modulation : By inhibiting the expression of inflammatory cytokines, compounds can potentially alleviate conditions associated with chronic inflammation.

- Cell Cycle Arrest : Antitumor activity may arise from the induction of cell cycle arrest in cancer cells, thereby preventing proliferation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression and inflammation.

Case Study 1: Anti-inflammatory Effects in LPS-Induced Models

In a controlled study using LPS-induced inflammation models, compounds similar to this compound demonstrated significant reductions in inflammatory markers. The study observed decreased levels of ALT and AST, indicating low hepatotoxicity while effectively modulating inflammatory responses .

Case Study 2: Anticancer Efficacy in Various Cell Lines

A series of synthesized compounds were tested against various cancer cell lines, showing selective cytotoxicity towards renal and breast cancer cells. This selectivity highlights the potential for targeted therapies using derivatives of N-Benzyl-N-(4-methyl...) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.